molecular formula C21H26N2O2 B4875371 2-(2-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one

2-(2-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one

Cat. No.: B4875371
M. Wt: 338.4 g/mol
InChI Key: CUUAFEKRWDDLKU-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenyl, piperazine, and butanone groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylamine with piperazine under controlled conditions to form 4-phenylpiperazine.

    Attachment of the butanone group: The next step involves the reaction of 4-phenylpiperazine with a butanone derivative, such as 2-chlorobutanone, in the presence of a base to form the desired product.

    Introduction of the methylphenoxy group: Finally, the compound is reacted with 2-methylphenol in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(2-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylphenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one: Similar structure with a methyl group on the piperazine ring.

    2-(2-Methylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one: Similar structure with an ethyl group on the piperazine ring.

    2-(2-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)pentan-1-one: Similar structure with a pentanone group instead of butanone.

Uniqueness

2-(2-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-19(25-20-12-8-7-9-17(20)2)21(24)23-15-13-22(14-16-23)18-10-5-4-6-11-18/h4-12,19H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUAFEKRWDDLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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